molecular formula C15H26O3 B1149753 15-Dihydroepioxylubimin CAS No. 129214-59-1

15-Dihydroepioxylubimin

Cat. No.: B1149753
CAS No.: 129214-59-1
M. Wt: 254.36514
InChI Key:
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Description

15-Dihydroepioxylubimin is a naturally occurring sesquiterpenoid compound found in certain plants, including the herbs of Datura metel. It belongs to the class of carotenoid compounds and is characterized by its red to orange crystalline solid appearance . This compound is known for its antioxidant and moisturizing properties, making it valuable in various applications .

Scientific Research Applications

15-Dihydroepioxylubimin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of sesquiterpenoid synthesis and reactivity.

    Biology: It is studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the formulation of cosmetic products for its moisturizing and antioxidant properties

Mechanism of Action

Mode of Action

It is known that it belongs to the class of carotenoid compounds , which are often involved in antioxidant activity and cellular signaling.

Result of Action

15-Dihydroepioxylubimin is known to have moisturizing and antioxidant effects on the skin . It can give products a red or orange color .

Action Environment

It is known that it can be extracted from certain fruits, plants, or algae, such as cranberries, cochineal tree, and red algae . This suggests that its action may be influenced by the natural environment in which these organisms grow.

Biochemical Analysis

Biochemical Properties

15-Dihydroepioxylubimin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in the metabolic pathways of sesquiterpenoids. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can subsequently influence the overall metabolic flux within the cell .

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can affect the proliferation and differentiation of certain cell types, potentially through its impact on specific signaling cascades and transcription factors .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound is known to bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression, which may be mediated through its interaction with transcription factors and other regulatory proteins. These molecular interactions collectively contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its efficacy may diminish over extended periods or under suboptimal conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Different dosages of this compound can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. Animal studies have demonstrated that while low to moderate doses of this compound may have beneficial effects on cellular function and metabolism, higher doses can result in toxicity and adverse reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which can subsequently affect its activity and function. Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is a critical factor in determining its overall biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

15-Dihydroepioxylubimin can be synthesized through organic synthesis processes. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production of this compound can be achieved through both natural extraction and artificial synthesis. Natural extraction involves isolating the compound from specific fruits, plants, or algae such as cranberries, annatto, and red algae . Artificial synthesis, on the other hand, involves organic synthesis techniques to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

15-Dihydroepioxylubimin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxylated compounds, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 15-Dihydroepioxylubimin include other sesquiterpenoids and carotenoids such as:

    Diosmin: A citrus flavonoid with vascular health benefits.

    Beta-carotene: A precursor to vitamin A with antioxidant properties.

    Lycopene: A carotenoid with potential health benefits, including antioxidant and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific molecular structure and combination of antioxidant and moisturizing properties. Unlike some other sesquiterpenoids, it is particularly effective in cosmetic applications for skin hydration and protection against oxidative stress .

Properties

IUPAC Name

(3R,5R,6S,7R,8R,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIIWZCGVADPIE-KYFQHEKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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